molecular formula C5H12ClNO B2994176 (R)-2-Pyrrolidinemethanol Hydrochloride CAS No. 1635389-95-5

(R)-2-Pyrrolidinemethanol Hydrochloride

Cat. No.: B2994176
CAS No.: 1635389-95-5
M. Wt: 137.61
InChI Key: FWXXCGIUQGFYIX-NUBCRITNSA-N
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Description

®-2-Pyrrolidinemethanol Hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Pyrrolidinemethanol Hydrochloride typically involves the reduction of pyrrolidinone derivatives. One common method is the reduction of ®-2-pyrrolidinone using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting ®-2-Pyrrolidinemethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-2-Pyrrolidinemethanol Hydrochloride may involve catalytic hydrogenation of pyrrolidinone derivatives. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The product is then purified and converted to the hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

®-2-Pyrrolidinemethanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrolidinone derivatives.

    Reduction: It can be reduced to form pyrrolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.

Major Products Formed

    Oxidation: Pyrrolidinone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

®-2-Pyrrolidinemethanol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Pyrrolidinemethanol Hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain enzymes and receptors, modulating their activity. The hydroxyl group in the compound can form hydrogen bonds with target molecules, influencing their conformation and function. Additionally, the chiral nature of the compound allows it to interact selectively with chiral targets, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Pyrrolidinemethanol Hydrochloride: The enantiomer of ®-2-Pyrrolidinemethanol Hydrochloride, with similar chemical properties but different biological activities.

    Pyrrolidine: The parent compound, lacking the hydroxyl group, with different reactivity and applications.

    2-Pyrrolidinone: An oxidized derivative, used as a solvent and in the synthesis of pharmaceuticals.

Uniqueness

®-2-Pyrrolidinemethanol Hydrochloride is unique due to its chiral nature and the presence of both a hydroxyl group and a pyrrolidine ring. This combination of features allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXXCGIUQGFYIX-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692820
Record name [(2R)-Pyrrolidin-2-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143767-55-9
Record name [(2R)-Pyrrolidin-2-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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